
4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with an amino group, a butan-2-yl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions:
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino and carboxylic acid groups can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial in medicinal chemistry.
Medicine
In medicinal research, derivatives of this compound could be explored for their therapeutic potential
Industry
In the material science industry, this compound can be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, altering their activity. The carboxylic acid group can participate in hydrogen bonding, while the amino group can form ionic interactions, both of which are crucial for binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(butyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a butyl group instead of butan-2-yl.
4-Amino-1-(methyl)-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of butan-2-yl.
4-Amino-1-(ethyl)-1H-pyrazole-3-carboxylic acid: Contains an ethyl group instead of butan-2-yl.
Uniqueness
The presence of the butan-2-yl group in 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid provides unique steric and electronic properties, which can influence its reactivity and interaction with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
4-amino-1-butan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13) |
Clé InChI |
LWYVNNWQXAMQJD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C=C(C(=N1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


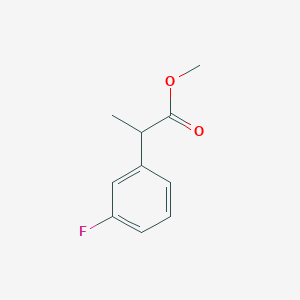
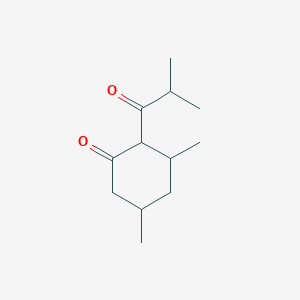
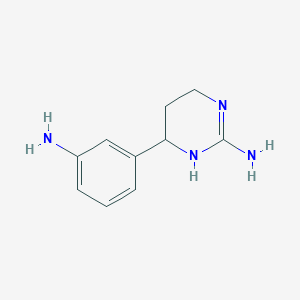
![4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13065182.png)
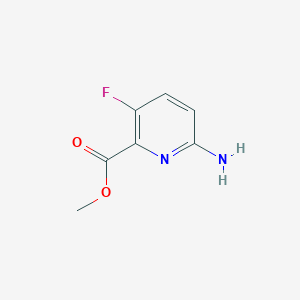
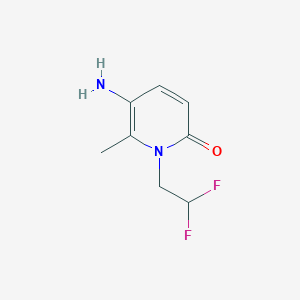
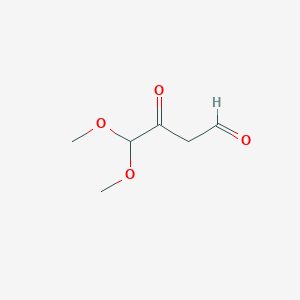
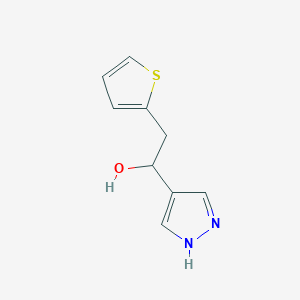
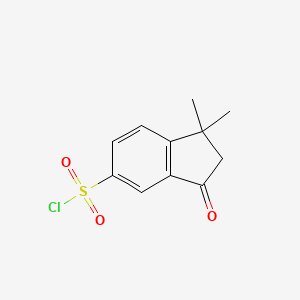
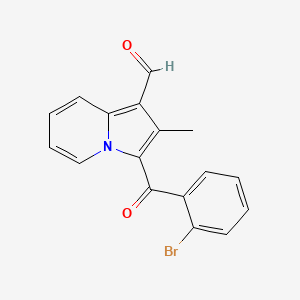
![1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13065241.png)
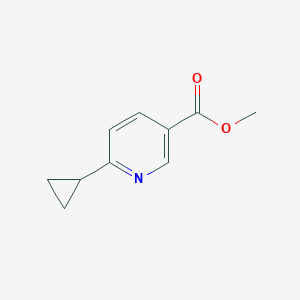
![2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13065259.png)

